N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-7(15)13-9-4-2-8(3-5-9)10-6-16-11(12)14-10/h2-6H,1H3,(H2,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBNSESFUHRMJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334177 | |
| Record name | N-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21674-96-4 | |
| Record name | N-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Intermediate Synthesis via Mandelic Acid Derivatives
A pivotal intermediate in the synthesis of N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide is (R)-2-hydroxy-N-[2-(4-nitrophenyl)-ethyl]-2-phenylacetamide, derived from the reaction of (R)-mandelic acid with 4-nitrophenylethylamine monohydrochloride. This step employs hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dimethylformamide (DMF), facilitating amide bond formation at ambient temperatures (20–30°C). The resulting intermediate is subsequently reduced using 1M borane-tetrahydrofuran (THF) to yield (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol monohydrochloride, a critical precursor for downstream thiazole ring formation.
Thiazole Ring Construction
The thiazole moiety is introduced via cyclocondensation of thiourea derivatives with α-halo ketones. For instance, 2-aminothiazol-4-acetic acid reacts with the aforementioned intermediate under mild acidic conditions (pH 4–6) in tetrahydrofuran (THF), achieving cyclization at 5–30°C over 4–8 hours. This step avoids traditional Hantzsch thiazole synthesis protocols, which often require harsh conditions (e.g., refluxing ethanol with bromine), thereby enhancing reaction safety and yield reproducibility.
Industrial-Scale Production Techniques
Solvent Optimization and Continuous Flow Reactors
Industrial synthesis prioritizes solvent systems that balance reactivity and environmental impact. THF emerges as the preferred solvent due to its high polarity and miscibility with both aqueous and organic phases, enabling efficient mixing in continuous flow reactors. Scaling this process to 10–100 kg batches demonstrates consistent yields (>85%) with impurity profiles below 0.1%. Automated temperature control systems maintain reactions at 20–30°C, minimizing side products such as sulfoxides or over-reduced amines.
Crystallization and Polymorph Control
Post-synthesis purification leverages solvent-antisolvent crystallization to isolate the α-form crystal polymorph. Cooling the reaction mixture to 5–10°C in THF/water (3:1 v/v) over 10–15 hours produces crystals with >99.8% chiral purity. X-ray powder diffraction (XRPD) confirms the absence of β-form crystals, which exhibit inferior bioavailability in pharmaceutical formulations.
Purity Enhancement Strategies
Chromatography-Free Purification
Modern protocols eliminate silica gel chromatography, a bottleneck in large-scale production. Instead, sequential recrystallization from ethanol/water (2:1 v/v) reduces residual impurities (e.g., unreacted 4-nitrophenylethylamine) to <0.05%. High-performance liquid chromatography (HPLC) monitoring ensures compliance with International Council for Harmonisation (ICH) guidelines for residual solvents.
Catalytic Hydrogenation for Nitro Group Reduction
Catalytic hydrogenation using 10% palladium on carbon (Pd/C) under 50–60 psi H₂ achieves quantitative reduction of nitro intermediates to amines without over-reduction. This method supersedes older techniques employing sodium borohydride, which risked forming undesired secondary amines.
Comparative Analysis of Synthetic Methods
| Parameter | Laboratory-Scale Method | Industrial-Scale Method |
|---|---|---|
| Reaction Time | 8–12 hours | 4–6 hours |
| Yield | 70–75% | 85–90% |
| Purity (HPLC) | >98.5% | >99.5% |
| Key Solvent | DMF/THF | THF/Water |
| Purification | Silica Gel Chromatography | Recrystallization |
| Environmental Impact | Moderate (solvent waste) | Low (closed-loop recovery) |
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Antibacterial Activity
Recent studies have shown that derivatives of N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide exhibit promising antibacterial effects against various strains of bacteria.
Key Findings :
- A study synthesized several derivatives and evaluated their in vitro antibacterial activities against Xanthomonas oryzae and other pathogens. Results indicated significant bactericidal effects, with minimum effective concentrations (EC50) demonstrating lower values compared to standard antibiotics.
| Compound | Bacterial Strain | EC50 (μg/mL) |
|---|---|---|
| A1 | Xoo | 11 |
| A2 | Xac | 15 |
| A3 | Xoc | 20 |
Scanning Electron Microscopy (SEM) analysis revealed that the compound disrupts bacterial cell membranes, leading to morphological changes and cell death at higher concentrations.
Antifungal Activity
Thiazole derivatives, including this compound, have also demonstrated antifungal properties. Research indicates effectiveness against various fungal pathogens, suggesting potential therapeutic applications in treating infections caused by resistant strains .
Anticancer Potential
The anticancer properties of thiazole derivatives are well-documented. Studies on structurally related compounds have demonstrated cytotoxic effects against several cancer cell lines.
Case Studies :
- Research has shown that this compound exhibits inhibitory effects on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The compound's ability to inhibit cancer cell proliferation is attributed to its interaction with specific molecular targets involved in tumor growth .
Anticonvulsant Activity
Thiazole-linked compounds have been identified as having anticonvulsant properties in animal models. This suggests potential applications in treating epilepsy.
Research Findings :
- Certain thiazole derivatives demonstrated significant anticonvulsant action with median effective doses lower than standard medications like ethosuximide. The structure-activity relationship (SAR) studies indicate that specific substitutions on the thiazole ring enhance anticonvulsant efficacy .
Neuroprotective Effects
Emerging studies indicate that this compound may possess neuroprotective properties. Its ability to modulate pathways involved in neurodegeneration presents opportunities for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses .
Comparison with Similar Compounds
Structural Features :
- A central 2-aminothiazole ring linked to a phenyl group at the 4-position.
- An acetamide substituent on the para position of the phenyl ring.
- The 2-amino group on the thiazole ring contributes to hydrogen bonding and molecular recognition .
Synthesis: The compound is synthesized via acetylation of 3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one (1) using acetyl chloride in chloroform at 0–5°C, yielding N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide (2). Further modifications generate derivatives like N-substituted cinnamamides .
Applications :
Primarily used as an intermediate in synthesizing bioactive molecules, including benzothiazepines and COX/LOX inhibitors .
Comparison with Structural and Functional Analogs
Structural Analogs and Substitution Patterns
The biological and physicochemical properties of thiazole-acetamide derivatives are highly dependent on substituents. Key analogs include:
Key Research Findings
Role in Drug Development: While this compound lacks direct therapeutic use, its derivatives are pivotal in developing COX inhibitors (6a, 6b) and β3 agonists (Mirabegron) .
Structural-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., fluorine) improve target affinity .
- Polar substituents (hydroxyl, methoxy) modulate enzyme selectivity .
Crystallographic Insights : Fluorinated analogs (4CJ, 4B6) are used in protein-ligand interaction studies, aiding rational drug design .
Biological Activity
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide, also known as a derivative of thiazole, has garnered attention due to its diverse biological activities. This compound is structurally characterized by the presence of a thiazole ring and an acetamide group, which contribute to its pharmacological properties. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₁H₁₁N₃OS
- Molecular Weight : 233.29 g/mol
- Melting Point : 251–212 °C
- CAS Number : 21674-96-4
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁N₃OS |
| Molecular Weight | 233.29 g/mol |
| Melting Point | 251–212 °C |
| CAS Number | 21674-96-4 |
This compound exhibits several biological activities:
- Inhibition of Enzymatic Activity :
-
Anticancer Properties :
- Recent studies have indicated that derivatives of thiazole, including this compound, possess significant antiproliferative effects against various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer). For instance, compounds similar to this compound have shown IC50 values as low as 2.01 µM against HT29 cells .
Case Study 1: Anticancer Activity
In a study focusing on the synthesis and biological evaluation of thiazole derivatives, this compound demonstrated promising results in inhibiting cell growth in multiple cancer types. The research utilized various assays to determine the cytotoxicity and mechanism of action through molecular docking studies .
Case Study 2: Inflammatory Response Modulation
Another study highlighted the compound's role in modulating inflammatory pathways. By inhibiting leukotriene A-4 hydrolase, it was found to potentially reduce inflammation by limiting the production of pro-inflammatory mediators . This suggests a therapeutic application in conditions characterized by excessive inflammation.
Table 2: Summary of Biological Activities
Pharmacological Implications
The biological activities of this compound suggest potential therapeutic implications in:
- Diabetes Management : By modulating glucose metabolism through FBPase inhibition.
- Cancer Therapy : As a potential anticancer agent targeting specific malignancies.
- Anti-inflammatory Treatments : Through its action on leukotriene pathways.
Q & A
Q. What established synthetic routes are available for N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide, and how do reaction conditions influence yield?
The compound is typically synthesized via acetylation of a thiazole-containing precursor. For example, reacting 3-(2-amino-1,3-thiazol-4-yl)coumarin with acetyl chloride in chloroform or tetrahydrofuran (THF) under reflux conditions, catalyzed by triethylamine (Et3N), achieves acetylation at the amino group . Key factors include:
- Solvent polarity (chloroform vs. THF) for solubility and reaction rate.
- Stoichiometric control of acetyl chloride to avoid side reactions.
- Purification via column chromatography or recrystallization to isolate the acetamide product.
Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the acetamide moiety (δ ~2.1 ppm for CH3CO) and thiazole ring protons (δ 6.8–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]<sup>+</sup> for C11H12N3OS).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, identifying bond lengths, angles, and hydrogen-bonding networks critical for stability .
Q. What in vitro models are suitable for initial pharmacological screening?
- Bladder Smooth Muscle Relaxation : Isolated rat/human bladder strips precontracted with carbachol, measuring cAMP levels to assess β3-adrenoceptor agonism (similar to Mirabegron’s mechanism) .
- COX/LOX Inhibition : Cell-based assays using COX-1/COX-2 overexpressing lines (e.g., human platelets) to evaluate isoform selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in enzyme selectivity data (e.g., COX-1 vs. COX-2 inhibition)?
Contradictions may arise from assay variability (e.g., enzyme source, substrate concentration). Strategies include:
- Comparative IC50 Determination : Use identical conditions for both isoforms (e.g., 9.01 ± 0.01 µM for COX-1 vs. 11.65 ± 6.20 µM for COX-2 in compound 6b ).
- Molecular Docking : Analyze hydrophobic interactions and binding affinities with 15-LOX or COX active sites using software like AutoDock .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) to validate docking predictions.
Q. What strategies optimize synthetic yield while minimizing byproduct formation?
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity (e.g., 10-hour reflux vs. 30-minute microwave irradiation) .
- Catalyst Screening : Test bases (e.g., Et3N, DBU) to enhance acetylation efficiency.
- In-line Analytics : Use HPLC-MS to monitor reaction progress and identify intermediates .
Q. How can the crystal structure inform structure-activity relationships (SAR) for β3-adrenoceptor binding?
- Hydrogen-Bonding Networks : SHELXL-refined structures reveal interactions between the thiazole NH2 group and receptor residues (e.g., Asp<sup>117</sup> in β3-AR) .
- Torsion Angle Analysis : Compare acetamide conformation (e.g., syn vs. anti) to Mirabegron’s bioactive pose .
Methodological Guidance
Q. What computational tools are recommended for predicting metabolic stability?
- CYP450 Metabolism Prediction : Use in silico tools like StarDrop or Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., thiazole ring oxidation).
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for N–H and C–S bonds to assess oxidative stability .
Q. How to validate anti-inflammatory activity in preclinical models?
- Dorsal Air Pouch Model : Inject carrageenan into murine pouches, measure leukocyte infiltration, and compare compound efficacy to dexamethasone .
- Cytokine Profiling : ELISA-based quantification of TNF-α, IL-6, and IL-1β in serum or tissue homogenates.
Data Analysis and Reproducibility
Q. How to address batch-to-batch variability in pharmacological assay results?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
